Cas no 1804823-97-9 (Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C10H9BrF3NO4/c1-2-18-9(17)6-4-15-8(16)5(3-11)7(6)19-10(12,13)14/h4H,2-3H2,1H3,(H,15,16)
- InChIKey: KMRFZCJKOJNMBV-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(NC=C(C(=O)OCC)C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 456
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.599
Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093093-1g |
Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate |
1804823-97-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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6. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804823-97-9): An Overview
Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804823-97-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, a hydroxy group, and a trifluoromethoxy substituent, offers a broad range of applications in the development of novel therapeutic agents.
The bromomethyl group in Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate serves as a reactive site for various chemical transformations, making it an ideal intermediate for the synthesis of complex molecules. The presence of this functional group allows for the introduction of diverse substituents, thereby expanding the chemical space and potential biological activities of the final products.
The hydroxy group in the molecule is another key feature that contributes to its reactivity and biological properties. Hydroxyl groups are known to participate in hydrogen bonding and can influence the solubility and bioavailability of compounds. In medicinal chemistry, this property is often exploited to enhance the pharmacokinetic profiles of drug candidates.
The trifluoromethoxy substituent is a particularly interesting functional group due to its electron-withdrawing effect and lipophilic nature. This combination of properties can significantly impact the electronic distribution and conformational flexibility of the molecule, which in turn can affect its binding affinity to biological targets. Recent studies have shown that compounds containing trifluoromethoxy groups exhibit enhanced potency and selectivity in various biological assays.
In the context of pharmaceutical research, Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate has been explored as a potential lead compound for the development of new drugs targeting specific diseases. For instance, preliminary studies have indicated that derivatives of this compound show promising activity against certain types of cancer cells. The bromomethyl group can be used to introduce cytotoxic functionalities, while the hydroxy and trifluoromethoxy groups contribute to the overall stability and bioavailability of the molecule.
Furthermore, Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate has been investigated for its potential as an intermediate in the synthesis of antiviral agents. The unique combination of functional groups in this compound allows for the design of molecules with enhanced antiviral activity against a variety of viral pathogens. Research in this area is ongoing, with several promising leads being identified through high-throughput screening and structure-activity relationship (SAR) studies.
In addition to its applications in drug discovery, Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate has also found use in other areas of chemical research. For example, it has been employed as a building block in the synthesis of fluorescent probes for cellular imaging. The presence of the bromomethyl group facilitates conjugation with fluorescent dyes, while the hydroxy and trifluoromethoxy groups enhance the photophysical properties of the resulting probes.
The synthesis of Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate typically involves multistep procedures that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient routes for producing this compound, making it more accessible for large-scale applications. Techniques such as transition-metal-catalyzed cross-coupling reactions and organocatalytic transformations have been particularly effective in optimizing the synthesis process.
From a safety perspective, it is important to handle Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate with appropriate precautions due to its reactivity and potential health effects. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) and proper ventilation systems. Additionally, environmental considerations should be taken into account during its synthesis and disposal to minimize any adverse impacts.
In conclusion, Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804823-97-9) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and other advanced materials. Ongoing research continues to uncover new applications and optimize its synthesis, further solidifying its importance in modern scientific endeavors.
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